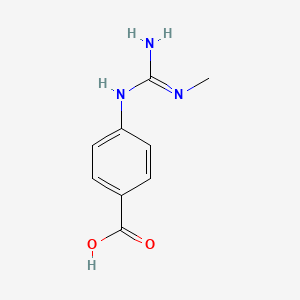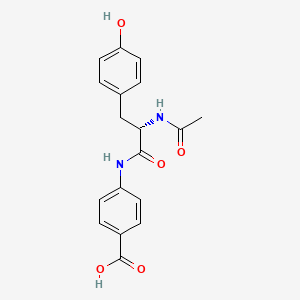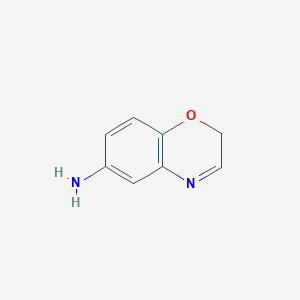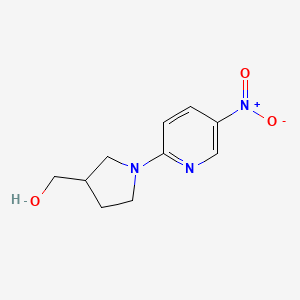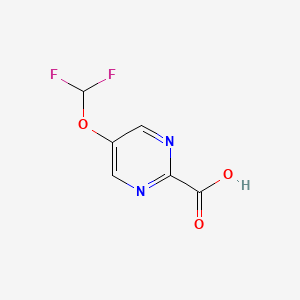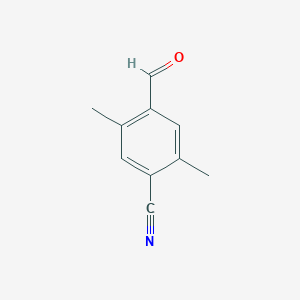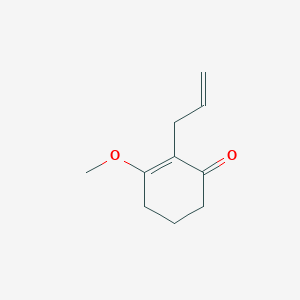
2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- is an organic compound with the molecular formula C₁₀H₁₄O₂ It is a derivative of cyclohexenone, featuring a methoxy group and a propenyl group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another route is the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable method.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation processes and catalytic reactions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexenones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- exerts its effects involves interactions with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-2-cyclohexen-1-one: Similar in structure but lacks the propenyl group.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a methoxy group.
3-Ethoxy-2-cyclohexen-1-one: Features an ethoxy group instead of a methoxy group.
Propriétés
Numéro CAS |
85696-84-0 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-methoxy-2-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-5-8-9(11)6-4-7-10(8)12-2/h3H,1,4-7H2,2H3 |
Clé InChI |
QUFVSAZDPAWYBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)CCC1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


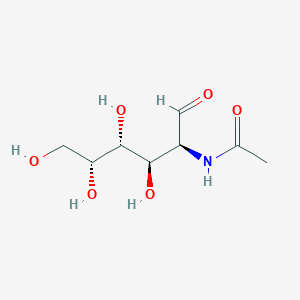
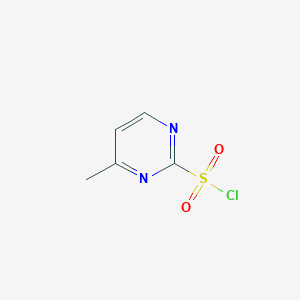
![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)
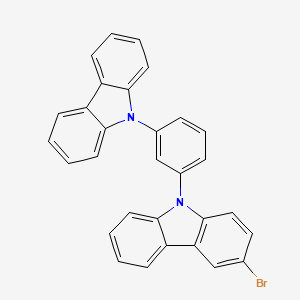

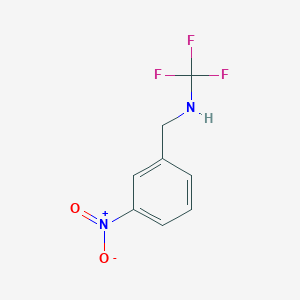
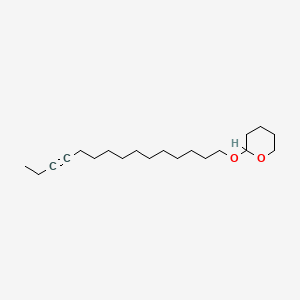
![1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)
